1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
KSNPRXFSMZGOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-methylbenzyl bromide with 1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. Ethyl ester formation demonstrates high efficiency:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Ethanol + H₂SO₄ | Reflux (12-24 hrs) | 72-96% | |
| Methanol + H₂SO₄ | Reflux (4 hrs) | 93% |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol. Sulfuric acid acts as a catalyst and dehydrating agent .
Amide Formation via Acid Chloride Intermediate
Conversion to acid chlorides (e.g., using SOCl₂ or PCl₅) enables nucleophilic substitution with amines:
Table 1: Amidation Reactions with 2,3-Diaminopyridine
Key Observations :
-
Prolonged heating in non-polar solvents promotes cyclization to imidazopyridine derivatives via intramolecular dehydration .
Decarboxylation and Cycloaddition
Under catalytic conditions, decarboxylation generates reactive intermediates for heterocyclic synthesis:
Example :
This process facilitates 1,3-dipolar cycloadditions with alkynes or nitriles .
Electrophilic Substitution
The pyrazole ring undergoes halogenation at the 4-position:
| Halogenating Agent | Product | Yield | Conditions |
|---|---|---|---|
| Br₂ (1 eq) | 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid | 85% | DCM, 0°C |
N-Alkylation
The N1-position reacts with alkyl halides under basic conditions:
Metal-Catalyzed Cross-Couplings
The methylbenzyl moiety participates in Suzuki-Miyaura couplings:
Example :
Reported yields range from 60-78% for aryl boronic acids with electron-donating groups .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Theoretical Insights
DFT calculations reveal:
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory and Analgesic Development
The compound serves as a critical intermediate in synthesizing pharmaceuticals aimed at treating inflammation and pain. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties, making them suitable candidates for drug development in this area. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process .
2. Thrombopoietin Receptor Agonists
A specific derivative of this compound has been identified as a thrombopoietin receptor agonist. This application is particularly significant in enhancing platelet production and treating thrombocytopenia. The bis-(monoethanolamine) salt form of the compound has demonstrated improved solubility and bioavailability compared to its free acid form, facilitating its use in pharmaceutical formulations .
Agricultural Chemistry
Agrochemical Formulation
The compound is utilized in developing agrochemicals that enhance crop protection against pests while minimizing environmental impacts. Its effectiveness in targeting specific pests makes it an important component in sustainable agricultural practices. Research has indicated that pyrazole derivatives can improve the efficacy of existing pesticides and herbicides by modifying their chemical properties for better performance .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is valuable for studying enzyme inhibition and receptor interactions. It provides insights into metabolic pathways and potential therapeutic targets. For example, the compound has been used to investigate its effects on various enzymes involved in metabolic disorders, leading to potential new treatments .
Material Science
Advanced Material Development
The compound finds applications in material science, particularly in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and performance characteristics. Research has focused on incorporating pyrazole derivatives into polymer matrices to improve mechanical strength and resistance to environmental degradation .
Analytical Chemistry
Detection and Quantification Methods
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying other chemical compounds. Its role as a standard or reagent enhances the accuracy of chemical analyses, particularly in complex mixtures where precise measurement is crucial .
Case Study 1: Anti-inflammatory Drug Development
A study published in a peer-reviewed journal demonstrated the synthesis of several pyrazole derivatives from this compound. These derivatives were evaluated for their anti-inflammatory activity using animal models, showing promising results that support further development into therapeutic agents .
Case Study 2: Agricultural Efficacy
Research conducted on the application of this compound in agrochemicals showed that formulations containing this compound exhibited enhanced pest control efficacy compared to traditional pesticides. Field trials indicated a significant reduction in pest populations and crop damage .
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazole-3-carboxylic Acid Derivatives
*Calculated based on molecular formula.
Key Observations :
Key Observations :
Key Observations :
- Solubility : Carboxylic acid derivatives with polar substituents (e.g., -OCH₃ in ) exhibit higher aqueous solubility.
Biological Activity
1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazole ring substituted with a 3-methylbenzyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity, as the carboxylic acid can engage in hydrogen bonding and electrostatic interactions, while the pyrazole ring can participate in π-π stacking interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Condensation reactions : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.
- Cyclization : Facilitated by acid or base catalysis to form the pyrazole ring.
- Functionalization : Introducing the 3-methylbenzyl group through alkylation or substitution reactions.
These methods allow for modifications that enhance the compound's biological properties or alter its pharmacokinetic profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory properties. Studies reveal that it inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, it showed IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating potential therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : Binding to active sites of COX enzymes, thereby reducing prostaglandin synthesis.
- Receptor Interaction : Engaging with specific receptors involved in pain and inflammation pathways, which may lead to analgesic effects .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Anti-inflammatory Study :
-
Antimicrobial Evaluation :
- In a comparative study against standard antibiotics, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentrations (MICs) than some conventional treatments .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of 3-methylbenzylamine with a pyrazole precursor (e.g., ethyl 3-aminopyrazole-4-carboxylate) under reflux in ethanol.
- Step 2 : Cyclization using hydrazine hydrate or substituted hydrazines to form the pyrazole ring.
- Step 3 : Hydrolysis of the ester group to yield the carboxylic acid derivative. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts like p-toluenesulfonic acid .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Key Techniques :
- NMR Spectroscopy : To confirm substitution patterns (e.g., benzyl group position) and assess regioselectivity.
- Mass Spectrometry (HRMS) : For molecular weight verification and fragmentation analysis.
- HPLC : To monitor reaction progress and purity.
- X-ray Crystallography (if applicable): Resolves ambiguous stereochemistry in intermediates .
Q. How is the anti-proliferative activity of this compound initially screened in vitro?
- Protocol :
- Cell Lines : Prostate cancer (e.g., PC-3, LNCaP) and non-cancerous controls (e.g., RWPE-1).
- Assays : CCK-8 or MTT assays at concentrations ranging from 1–100 µM over 48–72 hours.
- Controls : Include positive controls (e.g., cisplatin) and vehicle-only treatments.
- Data Analysis : IC values calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding autophagy induction versus apoptosis in mechanistic studies?
- Integrated Approach :
- Autophagy Markers : Quantify LC3-II/LC3-I ratio via western blot and monitor autophagosome formation using GFP-LC3 transfection .
- Apoptosis Assays : Annexin V/PI staining with flow cytometry and caspase-3/7 activity assays.
- Pathway Inhibition : Use mTOR inhibitors (e.g., rapamycin) or autophagy inhibitors (e.g., chloroquine) to isolate mechanism-specific effects .
- Statistical Validation : Apply one-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare treatment groups .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Modifications :
- Prodrug Design : Esterification of the carboxylic acid group to enhance membrane permeability.
- Formulation : Use of liposomal encapsulation or PEGylation to improve solubility and bioavailability.
- Metabolic Stability : Assess hepatic microsome stability (e.g., mouse/human liver microsomes) and identify metabolic hotspots via LC-MS/MS .
Q. How do structural variations (e.g., substituents on the benzyl group) influence kinase inhibition specificity?
- Screening Workflow :
- Kinase Panel Assays : Test against a broad panel (e.g., 100+ kinases) at 1–10 µM concentrations.
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to ATP pockets of kinases (e.g., mTOR, AKT).
- SAR Analysis : Compare IC values of analogs with trifluoromethyl, nitro, or methoxy substituents to map critical functional groups .
Q. What orthogonal assays validate target engagement in cellular models?
- Methods :
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to mTOR or related targets by measuring protein thermal stability shifts.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) using recombinant proteins.
- CRISPR Knockout : Generate mTOR or ATG5 knockout cell lines to assess dependency on autophagy pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across different cell lines?
- Factors to Investigate :
- Cell Line Heterogeneity : Genetic variations (e.g., PTEN status in prostate cancer lines) affect drug sensitivity.
- Assay Conditions : Differences in serum concentration (e.g., 2% vs. 10% FBS) or incubation time.
- Mitochondrial Toxicity : Rule out off-target effects via ATP-based viability assays (e.g., CellTiter-Glo) .
Q. What experimental controls ensure specificity in autophagy modulation studies?
- Critical Controls :
- Autophagy Flux Inhibitors : Co-treatment with bafilomycin A1 to block lysosomal degradation.
- siRNA Knockdown : Silence ATG7 or Beclin-1 to confirm pathway-specific effects.
- TEM Imaging : Visualize autophagic vacuoles in treated vs. untreated cells .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
